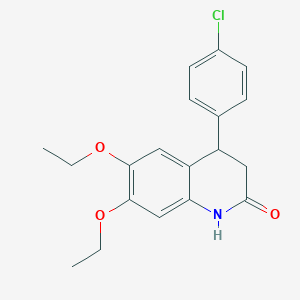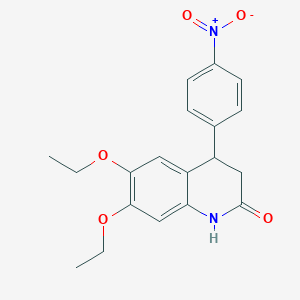
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDDQ, is a synthetic compound with potential applications in scientific research. EDDQ belongs to the class of quinolinone derivatives, which have been studied extensively due to their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been proposed that 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may act by binding to specific targets in cells, such as receptors or enzymes, and modulating their activity. 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to interact with dopamine receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in cells and organisms. 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments, such as its high potency and selectivity for specific targets. However, 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone also has limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the experimental design and conditions when using 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments.
Future Directions
There are several future directions for research on 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate the structure-activity relationship of 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives to identify more potent and selective compounds for specific targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in vivo to determine its potential therapeutic applications. Furthermore, 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could be used as a tool for investigating the role of specific targets in various biological processes, such as cancer cell proliferation and neurotransmitter signaling.
Scientific Research Applications
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, neuroscience, and cancer biology. 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to exhibit antiproliferative activity against cancer cells by inducing cell cycle arrest and apoptosis. 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied as a potential tool for investigating the role of dopamine receptors in the brain.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-13-7-5-12(6-8-13)15-11-18(21)20-16-9-14(22-2)10-17(23-3)19(15)16/h5-10,15H,4,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBJOGSBLUZJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)







